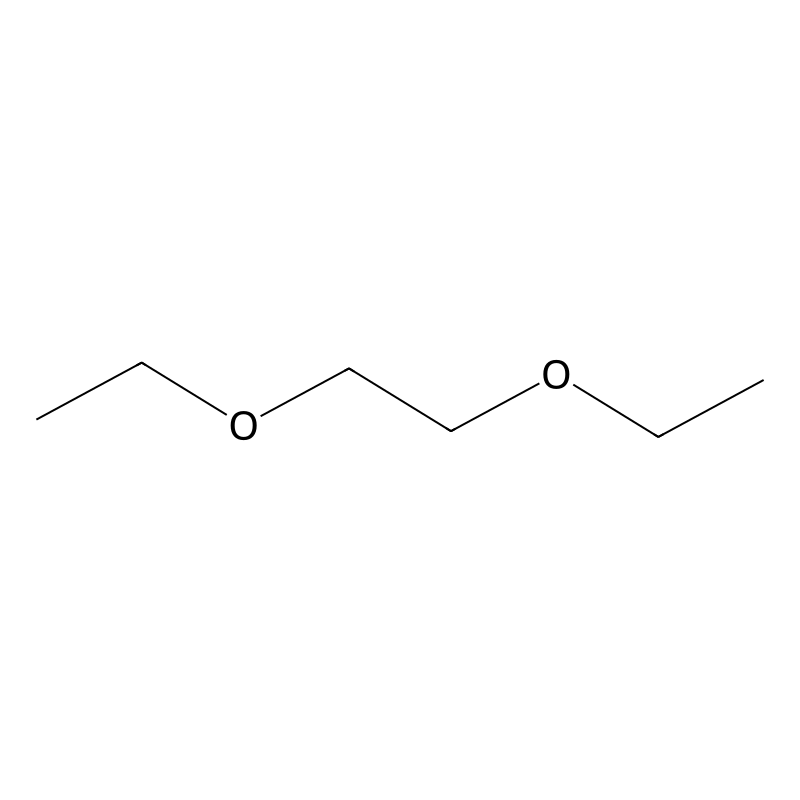

1,2-Diethoxyethane

CH3CH2OCH2CH2OCH2CH3

C6H14O2

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

CH3CH2OCH2CH2OCH2CH3

C6H14O2

Molecular Weight

InChI

InChI Key

SMILES

solubility

0.71 M

SOLUBILITY IN WATER 2%; SOL IN OILS

Very soluble in acetone, benzene, ethyl ether, ethanol

In water, 8.37X10+4 mg/L at 25 °C

Solubility in water: moderate

Synonyms

Canonical SMILES

Solvent for Research Chemicals:

- 1,2-Diethoxyethane acts as a polar aprotic solvent, meaning it has a slight positive charge on one end of the molecule and no readily available hydrogen atoms to donate for hydrogen bonding. This makes it suitable for dissolving a wide range of nonpolar and ionic compounds, including some polymers, organometallic compounds, and pharmaceuticals [].

Extraction Processes:

- Its miscibility with both water and organic solvents allows 1,2-Diethoxyethane to be used in liquid-liquid extractions to separate desired compounds from complex mixtures. This can be helpful in isolating natural products, environmental pollutants, or reaction products from research experiments [].

Electrolyte Applications:

- In some instances, 1,2-Diethoxyethane can be used as a non-aqueous solvent for electrolytes in electrochemical research. This allows scientists to study the behavior of electrolytes and electrode materials in environments free of water, which can affect certain electrochemical reactions.

Limitations in Scientific Research:

- It is important to note that 1,2-Diethoxyethane has limitations in scientific research due to its flammability, moderate toxicity, and potential health hazards upon inhalation, skin contact, or ingestion [, ]. Researchers should always follow proper safety protocols when handling this chemical and consider alternative solvents when feasible.

1,2-Diethoxyethane, also known as diethyl cellosolve or ethylene glycol diethyl ether, is an organic compound with the molecular formula and a molecular weight of approximately 118.18 g/mol. This compound appears as a clear, colorless liquid with a faint ether-like odor. It has a melting point of -74 °C and a boiling point of 121.4 °C, making it a volatile substance with a vapor pressure of 9 mmHg at 20 °C . It is slightly soluble in water but more soluble in organic solvents, which makes it useful as a solvent in various chemical applications.

The biological activity of 1,2-diethoxyethane is notable for its potential toxicity. It is classified as a reproductive effector and primary irritant, capable of causing serious eye irritation and potential damage to fertility . Ingestion or inhalation of high concentrations can lead to symptoms such as headache, dizziness, nausea, and even coma in severe cases . Its effects on human health necessitate careful handling and usage.

1,2-Diethoxyethane can be synthesized through various methods:

- Esterification: By reacting ethylene glycol with ethanol in the presence of an acid catalyst.

- Etherification: Through the reaction of ethylene oxide with ethanol under controlled conditions.

- Fischer-Tropsch synthesis: It can also be produced during Fischer-Tropsch processes when oxygenates are introduced into the reaction mixture .

These methods allow for the production of 1,2-diethoxyethane in laboratory and industrial settings.

Studies have shown that 1,2-diethoxyethane interacts with various biological systems. Its potential reproductive toxicity has been documented, indicating that it may affect fertility in humans and animals . Furthermore, its irritant properties highlight the need for safety measures when handling this compound.

Several compounds share structural similarities with 1,2-diethoxyethane. Below is a comparison highlighting its uniqueness:

| Compound Name | Molecular Formula | Boiling Point (°C) | Unique Features |

|---|---|---|---|

| Ethylene glycol diethyl ether | C6H14O2 | 121.4 | Used primarily as a solvent; less toxic than others |

| Diethylene glycol | C4H10O3 | 245 | Higher boiling point; used as an antifreeze |

| Ethyl acetate | C4H8O2 | 77.1 | Volatile ester; commonly used in paints |

| 1,4-Dioxane | C4H8O2 | 101 | More polar; used as a solvent for polar compounds |

1,2-Diethoxyethane stands out due to its balance between solubility and volatility, making it particularly useful in organic synthesis where both properties are advantageous.

Homogeneous Catalytic Systems for Ethanol Conversion

Homogeneous catalysts, particularly acidic systems, dominate 1,2-diethoxyethane synthesis. Electrogenerated acid (EGA) systems, such as those involving ruthenium complexes, enable ethanol oxidation to acetaldehyde followed by acetalization. For instance, Kasahara et al. demonstrated that electrochemical oxidation of ethanol generates protons (H⁺) in situ, which catalyze the acetalization of acetaldehyde with ethanol to yield 1,1-diethoxyethane. While this method primarily targets the 1,1-isomer, analogous mechanisms could apply to 1,2-diethoxyethane by modifying reaction conditions.

Ionic liquids (ILs) like ester sulfate-functionalized imidazolium salts (e.g., [BMIM][MeSO₄]) have shown exceptional activity in acetalization reactions, achieving >90% conversion of ethanol to acetals under mild conditions. These systems leverage the dual functionality of ILs as solvents and catalysts, with sulfonic acid groups facilitating proton transfer.

Heterogeneous Catalytic Approaches in Vapor-Phase Processes

Heterogeneous catalysts offer advantages in recyclability and scalability. Copper nanoparticles supported on SBA-15 (CuNP/SBA-15) catalyze ethanol condensation to diethyl acetal in vapor-phase reactions at atmospheric pressure, achieving 97% selectivity. The mesoporous structure of SBA-15 enhances mass transfer, while Cu nanoparticles promote dehydrogenation and acetalization steps.

Heteropolyacids (HPAs) immobilized on silica, such as H₃PW₁₂O₄₀@AptesSBA-15, exhibit high acidity and stability in acetalization reactions. These catalysts achieve 97% glycerol conversion to solketal (a related acetal) at 25°C, suggesting potential adaptability for 1,2-diethoxyethane synthesis.

Continuous Flow Reactor Technologies for Scalable Production

Continuous flow reactors address limitations of batch processes, such as catalyst deactivation and equilibrium constraints. Using Amberlyst 15 in a fixed-bed reactor, Gómez et al. achieved 59% equilibrium conversion of ethanol to 1,1-diethoxyethane at 20°C. However, resin deactivation due to water adsorption remains a challenge, necessitating periodic regeneration or solvent addition.

Solvent-assisted systems (e.g., n-hexane) improve conversion by shifting equilibrium via azeotropic water removal. In one study, hexane increased ethanol conversion by 15% in continuous flow setups.

Solvent Effects in Acetalization Reaction Optimization

Solvent choice critically influences reaction kinetics and equilibrium. Aqueous ethanol mixtures with low dielectric constants (<40) favor acetalization by reducing water activity, as demonstrated in the alkaline hydrolysis of esters. Conversely, non-polar solvents like toluene or hexane enhance selectivity by isolating hydrophobic acetals from aqueous phases.

Table 1: Solvent Impact on Acetalization Efficiency

| Solvent | Dielectric Constant | Conversion (%) | Selectivity (%) |

|---|---|---|---|

| Water | 80.1 | 45 | 60 |

| Ethanol | 24.3 | 65 | 85 |

| n-Hexane | 1.9 | 78 | 92 |

| Toluene | 2.4 | 75 | 90 |

Data compiled from

The dehydrogenation-acetalization tandem reaction represents a fundamental transformation pathway for 1,2-diethoxyethane formation and related compounds. This mechanism involves a two-step process where the initial substrate undergoes dehydrogenation followed by acetalization, creating a direct synthetic route to diethyl acetals.

Photocatalytic Dehydrogenation-Acetalization Mechanism

The photocatalytic conversion of ethanol to 1,1-diethoxyethane demonstrates a highly efficient tandem dehydrogenation-acetalization mechanism [1] [2]. Under photocatalytic conditions using platinum-loaded titanium dioxide nanotubes and nanorods, the reaction proceeds through the following mechanistic pathway:

Initial Dehydrogenation Step: Ethanol undergoes photocatalytic dehydrogenation in the presence of photogenerated holes, converting to acetaldehyde and hydrogen ions. The photogenerated holes facilitate the oxidative removal of hydrogen from the ethanol molecule.

Acetalization Step: The in-situ generated acetaldehyde immediately reacts with additional ethanol molecules in the presence of the hydrogen ions formed during dehydrogenation, promoting the acetalization reaction to form 1,1-diethoxyethane.

Hydrogen Evolution: Simultaneously, the excess hydrogen ions are reduced to molecular hydrogen by photogenerated electrons, completing the catalytic cycle.

The kinetic parameters for this system demonstrate exceptional performance, with reaction rates reaching 157.7 mmol g⁻¹ h⁻¹ under relatively mild photocatalytic conditions [1] [2]. The reaction exhibits nearly stoichiometric conversion of reacted ethanol into the target diethyl acetal, indicating high selectivity and efficiency.

Electrolytic Dehydrogenation-Acetalization Pathway

An alternative approach involves electrolytic conversion using proton-exchange membrane reactors [1]. In this system, a platinum-carbon catalyst promotes the electrooxidation of ethanol to acetaldehyde at the anode, while the Nafion membrane serves as both proton conductor and solid acid catalyst for the subsequent acetalization reaction. This electrochemical approach achieves 78% faradaic efficiency, demonstrating the viability of electrical energy input for driving the tandem reaction.

Mechanistic Kinetic Analysis

The kinetic behavior of dehydrogenation-acetalization reactions follows complex patterns due to the sequential nature of the process. The overall reaction rate depends on both the dehydrogenation step and the acetalization step, with the rate-determining step typically being the initial dehydrogenation under most conditions [1] [2].

Temperature effects on the reaction demonstrate favorable thermodynamics across a range of 298-343 K, with activation energies remaining relatively low due to the photocatalytic or electrocatalytic nature of the process. The tandem mechanism ensures efficient utilization of intermediates, preventing accumulation of acetaldehyde and maintaining high selectivity toward the desired diethyl acetal product.

Oxidative Cleavage Mechanisms in Organic Synthesis

Oxidative cleavage reactions involving 1,2-diethoxyethane and related compounds represent important synthetic transformations for carbon-carbon bond breaking and functional group interconversion. These mechanisms involve several distinct pathways depending on the specific oxidizing system employed.

1,2-Diethoxyethane as Oxidative Cleavage Catalyst

A particularly significant discovery involves the use of 1,2-diethoxyethane as a catalyst for oxidative cleavage reactions [3] [4]. This catalytic system enables the construction of various aryl-alkyl and diaryl ketones through oxidative cleavage of gem-disubstituted aromatic alkenes under minimal solvent conditions with ambient air as the oxidant.

The mechanistic pathway involves several key steps:

Radical Initiation: The reaction begins with the formation of radical species through interaction between 1,2-diethoxyethane and molecular oxygen from ambient air.

Substrate Activation: The gem-disubstituted alkene substrate undergoes radical attack, leading to the formation of intermediate radical species.

Cleavage and Rearrangement: The carbon-carbon double bond undergoes oxidative cleavage, with subsequent rearrangement to form the ketone product.

Catalyst Regeneration: The 1,2-diethoxyethane catalyst is regenerated through reaction with molecular oxygen, enabling catalytic turnover.

The kinetic analysis reveals that this system operates efficiently at ambient temperature (298-323 K) with moderate activation energies, making it attractive for practical synthetic applications [3] [4].

Oxidative Cleavage Using 1,2-Dibutoxyethane Systems

Related oxidative cleavage reactions employ 1,2-dibutoxyethane in combination with molecular oxygen for the conversion of olefins to carboxylic acids [5]. This system demonstrates the versatility of diether compounds in facilitating oxidative transformations through a one-pot sequential mechanism.

The reaction mechanism involves:

Olefin Activation: The starting olefin undergoes initial oxidation to form intermediate species.

Sequential Oxidation: Multiple oxidation steps occur in sequence, leading to progressive functionalization of the carbon framework.

Carboxylic Acid Formation: The final oxidation step produces carboxylic acids as the primary products.

This approach offers excellent functional group tolerance and scalability, with good to excellent yields across a range of substrates [5].

Aerobic Oxidative Cleavage of Diols

While not directly involving 1,2-diethoxyethane, the aerobic oxidative cleavage of 1,2-diols provides mechanistic insights relevant to understanding oxidative processes in related systems [6]. Atomically dispersed cobalt catalysts on nitrogen-doped carbon facilitate the cleavage of carbon-carbon bonds in vicinal diols under mild conditions using molecular oxygen.

The mechanism involves:

Diol Coordination: The 1,2-diol coordinates to the cobalt active site through both hydroxyl groups.

Stepwise Oxidation: Sequential oxidation occurs, with nucleophilic addition and carbon-carbon bond cleavage steps.

Product Formation: The final products include esters, ketones, or aldehydes depending on the substrate structure.

This system demonstrates the importance of metal coordination in facilitating oxidative cleavage reactions and provides insights into potential mechanisms for related diether systems.

Computational Modeling of Reaction Thermodynamics

Computational modeling provides critical insights into the thermodynamic properties and reaction pathways of 1,2-diethoxyethane and related systems. Advanced quantum mechanical calculations enable accurate prediction of reaction energetics, solvent effects, and mechanistic details.

Solvation Free Energy Calculations

Comprehensive computational studies using the SM8 quantum mechanical continuum solvation model provide detailed thermodynamic data for 1,2-diethoxyethane [7] [8]. The calculations employ high-level density functional theory methods with systematic basis set analysis to achieve high accuracy.

Key computational results include:

Solvation Free Energies: The aqueous solvation free energy of 1,2-diethoxyethane has been calculated using multiple computational approaches:

- SM8/CM4M/M06-2X/6-31G(d) with gas-phase geometry: -2.23 kcal/mol

- SM8/CM4M/M06-2X/6-31G(d) with solution-phase geometry: -3.05 kcal/mol

- Experimental value: -3.54 kcal/mol

For comparison, 1,1-diethoxyethane shows similar but distinct solvation behavior:

- SM8/CM4M/M06-2X/6-31G(d) with gas-phase geometry: -1.50 kcal/mol

- SM8/CM4M/M06-2X/6-31G(d) with solution-phase geometry: -2.12 kcal/mol

- Experimental value: -3.28 kcal/mol

The computational accuracy demonstrates root-mean-square errors of 1.08 kcal/mol for solution-phase optimized geometries and 1.14 kcal/mol for gas-phase optimized geometries [8].

Thermodynamic Property Calculations

Advanced computational approaches enable the calculation of comprehensive thermodynamic properties across extended temperature ranges. For related diethyl ether systems, calculations have been performed for temperatures ranging from 298.15 to 1000 K [9].

The computational methodology involves:

Geometry Optimization: Structures are optimized using correlated methods such as CCSD(T) and MP2 theory.

Vibrational Analysis: Harmonic vibrational frequencies are calculated to determine zero-point energies and thermal corrections.

Thermodynamic Functions: Heat capacities, entropies, and free energies are calculated using statistical thermodynamics.

Internal Rotation Treatment: Large-amplitude torsional motions are treated using specialized methods to account for conformational flexibility.

Reaction Mechanism Computational Analysis

Computational analysis of reaction mechanisms provides detailed insights into transition states, intermediates, and reaction pathways. For systems involving 1,2-diethoxyethane, several computational approaches have been employed:

Density Functional Theory Calculations: High-level DFT calculations using functionals such as M06-2X, B3LYP, and PBE0 provide accurate descriptions of reaction energetics and geometries [10] [11].

Basis Set Effects: Systematic studies using correlation-consistent basis sets (cc-pVDZ through cc-pV6Z) enable assessment of computational convergence and accuracy [12].

Solvent Effects: Continuum solvation models such as SM8 and PCM provide quantitative descriptions of solvent effects on reaction thermodynamics [8].

Computational Kinetic Modeling

Advanced kinetic modeling approaches enable the prediction of reaction rates and mechanisms from first principles. The computational methodology includes:

Transition State Theory: Calculation of activation barriers and pre-exponential factors using transition state theory.

Tunneling Corrections: Quantum mechanical tunneling effects are included for reactions involving light atoms.

Pressure and Temperature Dependence: Calculations span wide ranges of conditions to enable extrapolation to experimental conditions.

Uncertainty Quantification: Statistical analysis provides confidence intervals for computed kinetic parameters.

For decomposition reactions of related diether compounds, computational studies have provided detailed kinetic parameters. For example, the unimolecular decomposition of dimethoxymethane follows the rate expression k = 2.184×10⁴⁶ T⁻⁹·¹⁸³ exp(-42730 K/T) s⁻¹, while 1,2-dimethoxyethane decomposition follows k = 2.576×10¹³ exp(-28670 K/T) s⁻¹ [13].

Computational Validation and Benchmarking

Computational methods require careful validation against experimental data to ensure accuracy and reliability. Benchmarking studies have evaluated the performance of various density functional theory methods for predicting thermodynamic properties of organometallic and organic systems [11].

Key validation approaches include:

Comparison with Experimental Data: Computed values are systematically compared with available experimental measurements.

Method Benchmarking: Different computational methods are evaluated for their accuracy and computational efficiency.

Systematic Error Analysis: Statistical analysis identifies systematic errors and provides guidance for method selection.

Uncertainty Propagation: Error analysis enables assessment of computational uncertainties in derived properties.

Physical Description

Liquid

COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR.

Color/Form

XLogP3

Boiling Point

119.4 °C

121.4 °C

Flash Point

95 °F (35 °C) (OPEN CUP)

35 °C o.c.

Vapor Density

4.07 (Air = 1)

Relative vapor density (air = 1): 4.07

Density

0.8484 g/cu m at 20 °C

Relative density (water = 1): 0.85

LogP

log Kow = 0.66

0.66

Odor

Slight odo

Melting Point

-74.0 °C

-74 °C

UNII

GHS Hazard Statements

H319: Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H360Df: May damage the unborn child;

Suspected of damaging fertility [Danger Reproductive toxicity]

Vapor Pressure

33.73 mmHg

3.37 mm Hg at 25 °C

Vapor pressure, kPa at 20 °C: 1.2

Pictograms

Flammable;Irritant;Health Hazard

Other CAS

Wikipedia

Use Classification

Methods of Manufacturing

1. AS BY-PRODUCT IN REACTION OF ETHYLENE OXIDE WITH A MONOHYDRIC ALCOHOL. 2. BY REACTING DIALKYL SULFATE WITH ETHYLENE GLYCOL MONOETHYL ETHER.

/Glycol ethers/ are produced by reacting ethylene oxide with alcohols in the presence of either an acid or base catalyst. Temperature, pressure, mole ratios of reactants and catalysts are chosen to yield the desired product. High ratios of alcohol to ethylene oxide are used when ethers of ethylene glycol are desired

Ethylene glycol monoethers are usually produced by reaction of ethylene oxide with the appropriate alcohol. A mixture of homologues is obtained ... The glycol monoethers can be converted to diethers by alkylation with common alkylating agents, such as dimethyl sulfate or alkyl halides ( Williamson synthesis). Glycol dimethyl ethers are formed by treatment of dimethyl ether with ethylene oxide. /Glycol ethers/

General Manufacturing Information

S - indicates a substance that is identified in a final Significant New Use Rule.

Ethylene glycol derivatives, mainly the ethers and esters, are frequently employed as reaction media, as absorption fluids, and as solvents for dyes, lacquers, and various cellulose products (cellulose esters, ethers, and nitrocellulose).